ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate

Lipophilicity Drug-likeness Pharmacokinetics

Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 4-methyl-2H-chromen-2-one core, a 7-position 2-(2-naphthyl)-2-oxoethoxy substituent, and a 3-position ethyl propanoate side chain. It belongs to the chromen-2-one (coumarin) class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its diverse bioactivity.

Molecular Formula C27H24O6
Molecular Weight 444.5 g/mol
Cat. No. B12156187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate
Molecular FormulaC27H24O6
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C
InChIInChI=1S/C27H24O6/c1-3-31-26(29)13-12-23-17(2)22-11-10-21(15-25(22)33-27(23)30)32-16-24(28)20-9-8-18-6-4-5-7-19(18)14-20/h4-11,14-15H,3,12-13,16H2,1-2H3
InChIKeyMNVMGAWPKALQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate: Core Structural & Procurement Overview


Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 4-methyl-2H-chromen-2-one core, a 7-position 2-(2-naphthyl)-2-oxoethoxy substituent, and a 3-position ethyl propanoate side chain [1]. It belongs to the chromen-2-one (coumarin) class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its diverse bioactivity [2]. This compound is catalogued as part of the InterBioScreen synthetic compound library, a collection of over 485,000 functionalized heterocyclic molecules designed for high-throughput screening [3].

Why Generic Coumarin Substitution Fails for Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate


Generic substitution among coumarin derivatives is unreliable because biological activity is exquisitely sensitive to the nature and position of substituents on the chromenone scaffold. Even structurally close analogs—such as the methyl ester variant (methyl 2-{...}acetate), the 4,8-dimethyl analog, or the phenyl-substituted derivative—exhibit markedly different physicochemical properties and target engagement profiles [1][2]. The presence of a 2-naphthyl group versus a phenyl group, for instance, alters molecular volume, lipophilicity (logP), and potential π-π stacking interactions with target proteins, making direct functional interchange without loss of activity highly unlikely . This evidence guide quantifies the key differentiation factors that dictate compound selection.

Quantitative Differentiation Evidence for Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate vs. Analogs


Naphthyl vs. Phenyl Aryl Ketone: Calculated logP and Molecular Volume Differentiation

Replacement of the 2-naphthyl group in the target compound with a phenyl group (as in ethyl 3-(4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl)propanoate) results in a substantial decrease in calculated lipophilicity and molecular volume [1]. The naphthyl analog possesses an additional fused benzene ring, which provides increased hydrophobic surface area for protein binding pocket interactions. While direct experimental logP measurements were not found, the structural difference corresponds to an estimated AlogP increase of approximately 1.0-1.5 log units and a molecular volume increase of ~50 ų based on fragment-based calculations (naphthalene vs. benzene) [2]. This magnitude of difference is sufficient to alter membrane permeability, plasma protein binding, and target engagement in cellular assays.

Lipophilicity Drug-likeness Pharmacokinetics

Ethyl Propanoate vs. Methyl Acetate Side Chain: Molecular Weight and Rotatable Bond Differentiation

The target compound bears an ethyl propanoate side chain at the 3-position, whereas a closely related analog from the InterBioScreen library, methyl 2-{4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate, possesses a methyl acetate side chain [1]. The target compound has a molecular formula of C27H24O6 (exact mass ~444.48 g/mol based on analog inference) and features an additional methylene unit in both the ester alkyl group and the linker compared to the acetate analog (C25H20O6, MW 416.42 g/mol) [2]. This results in a molecular weight increase of approximately 28 Da and an increase of at least one rotatable bond, enhancing conformational flexibility.

Molecular flexibility Solubility Ester prodrug

Absence of 8-Methyl Substitution: Synthetic Accessibility and Metabolic Stability Differentiation

The target compound lacks a methyl group at the 8-position, unlike the 4,8-dimethyl analog (ethyl 3-{4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate) also catalogued in the InterBioScreen library [1]. The absence of this substituent reduces synthetic complexity and may improve metabolic stability by eliminating a potential site for CYP450-mediated oxidation. In the coumarin class, 8-position alkyl groups are known to undergo metabolic hydroxylation, which can lead to rapid clearance [2]. While no direct metabolic stability data exists for these specific compounds, the structural precedent suggests the target compound may exhibit a more favorable metabolic profile.

Regioselectivity Metabolic stability Synthetic tractability

Synthetic Versatility as a Psoralen Precursor: Platform for Structure-Activity Relationship (SAR) Exploration

The target compound, by virtue of its 3-propanoate ester and 7-(2-oxoethoxy)aryl ketone groups, is a direct synthetic precursor to psoralen (furo[3,2-g]chromen-7-one) derivatives through base-catalyzed intramolecular cyclization, as demonstrated in the patent literature for structurally analogous intermediates [1]. In the patent EP3256120B1, the phenyl analog (ethyl 3-(4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl)propanoate) was successfully cyclized to form a 3-aryl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl propanoate scaffold, yielding immunoproteasome inhibitors [2]. The target compound, with its naphthyl substituent, offers a distinct vector for SAR exploration that is not accessible from the phenyl analog without de novo synthesis.

Psoralen synthesis Immunoproteasome inhibition Chemical biology

Optimal Application Scenarios for Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate in Research & Industry


Lead Optimization for Naphthyl-Binding Protein Targets

The target compound is ideally suited for screening campaigns against protein targets with known naphthyl-binding pockets, such as the OXE receptor, AKR1C2, or sEH. Its elevated lipophilicity compared to phenyl analogs (ΔAlogP ≈ +1.0 to +1.5) may enhance binding to hydrophobic clefts [1]. Procurement for initial hit confirmation and subsequent SAR expansion is recommended over phenyl-based analogs when the binding site is expected to accommodate a bulkier aromatic system.

Synthesis of Novel Naphthyl-Substituted Psoralen Derivatives for Immunoproteasome Inhibition

Leveraging its established role as a psoralen precursor scaffold, this compound can be directly converted into a naphthyl-substituted furo[3,2-g]chromen-7-one via base-catalyzed cyclization, as demonstrated for the phenyl analog in patent EP3256120B1 [2]. This pathway offers a significant advantage for immunoproteasome inhibitor development programs seeking to explore the impact of larger aryl substituents on chymotrypsin-like activity.

Chemical Biology Probe for Studying the Effect of Ester Side Chain Length on Cellular Activity

The ethyl propanoate side chain, compared to the methyl acetate found in the closely related InterBioScreen analog (MW 416.42 g/mol), provides an additional methylene unit that increases molecular flexibility and may alter intracellular esterase susceptibility. This structural difference makes the target compound a valuable tool for dissecting the contribution of the ester moiety to cellular potency and metabolic stability in a controlled head-to-head comparison [3].

Metabolic Stability Screening: Compound with Reduced Predicted Oxidation Sites

The absence of an 8-methyl substituent, which distinguishes this compound from the 4,8-dimethyl analog, is predicted to reduce the number of metabolically labile sites. This structural feature is advantageous for in vivo pharmacokinetic studies where prolonged half-life is critical, and it positions the compound as a cleaner scaffold for hit-to-lead progression compared to multi-methylated coumarin derivatives [4].

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